molecular formula C23H17FN4O2S B5062609 3-(Allylsulfanyl)-6-[5-(4-fluorophenyl)-2-furyl]-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine

3-(Allylsulfanyl)-6-[5-(4-fluorophenyl)-2-furyl]-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine

Cat. No.: B5062609
M. Wt: 432.5 g/mol
InChI Key: FHPRVLSVNOPMIM-UHFFFAOYSA-N
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Description

3-(Allylsulfanyl)-6-[5-(4-fluorophenyl)-2-furyl]-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine is a complex organic compound that belongs to the class of triazino-benzoxazepines This compound is characterized by its unique structure, which includes an allylsulfanyl group, a fluorophenyl group, and a furyl group

Preparation Methods

The synthesis of 3-(Allylsulfanyl)-6-[5-(4-fluorophenyl)-2-furyl]-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine involves multiple steps, including the formation of intermediate compounds. The synthetic route typically begins with the preparation of the triazino-benzoxazepine core, followed by the introduction of the allylsulfanyl, fluorophenyl, and furyl groups through various chemical reactions. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for achieving high yields and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis process efficiently.

Chemical Reactions Analysis

3-(Allylsulfanyl)-6-[5-(4-fluorophenyl)-2-furyl]-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the conversion of certain functional groups to their reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where specific groups in the compound are replaced by other functional groups. Common reagents for these reactions include halogens, acids, and bases.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-(Allylsulfanyl)-6-[5-(4-fluorophenyl)-2-furyl]-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 3-(Allylsulfanyl)-6-[5-(4-fluorophenyl)-2-furyl]-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

3-(Allylsulfanyl)-6-[5-(4-fluorophenyl)-2-furyl]-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their functional groups and specific properties. The uniqueness of this compound lies in its combination of allylsulfanyl, fluorophenyl, and furyl groups, which contribute to its distinct chemical and biological activities.

Properties

IUPAC Name

6-[5-(4-fluorophenyl)furan-2-yl]-3-prop-2-enylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17FN4O2S/c1-2-13-31-23-26-22-20(27-28-23)16-5-3-4-6-17(16)25-21(30-22)19-12-11-18(29-19)14-7-9-15(24)10-8-14/h2-12,21,25H,1,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHPRVLSVNOPMIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=NC2=C(C3=CC=CC=C3NC(O2)C4=CC=C(O4)C5=CC=C(C=C5)F)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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